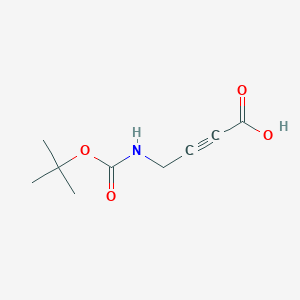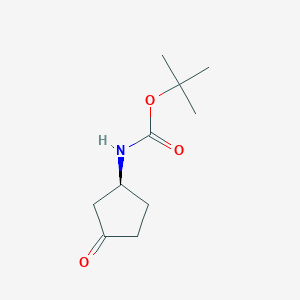
1-(3-Methylpyridin-2-yl)propan-1-amine
Übersicht
Beschreibung
“1-(3-Methylpyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It has a molecular weight of 150.22 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a SMILES string ofCCC(C1=C(C=CC=N1)C)N . This indicates that it contains a pyridine ring attached to a propylamine group. The InChI key for the compound is KYBITTXNIHENDH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 38.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 150.115698455 g/mol .Wissenschaftliche Forschungsanwendungen
Volatile Organic Compounds (VOCs) and Health Monitoring
1-(3-Methylpyridin-2-yl)propan-1-amine belongs to the class of volatile organic compounds (VOCs) which have significant applications in health monitoring. VOCs are produced by human metabolism, inflammation, and gut microbiota, and are being studied for their potential as non-invasive biomarkers. For instance, VOCs like propan-1-ol have shown promise in diagnosing and monitoring patients with inflammatory bowel disease (IBD), and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene has been identified as a biomarker for diagnosing irritable bowel syndrome (IBS) (Van Malderen et al., 2020).
Biogenic Amines in Food Safety
Biogenic amines are non-volatile amines that arise from the decarboxylation of amino acids and have implications for food safety and quality. 1-(3-Methylpyridin-2-yl)propan-1-amine, being an amine, may have relevance in the context of biogenic amines. In foods like fish, biogenic amines such as histamine, cadaverine, and putrescine are critical for determining safety and quality. Understanding their formation and association with food intoxication and spoilage is essential, and compounds like 1-(3-Methylpyridin-2-yl)propan-1-amine could be relevant in these pathways (Bulushi et al., 2009).
Environmental and Chemical Applications
The degradation of nitrogen-containing compounds, including various amines, is a critical area in environmental science. Advanced oxidation processes have been shown to be effective in mineralizing these compounds, which are often resistant to conventional degradation methods. Understanding the degradation pathways and efficiency of different processes for nitrogen-containing compounds like 1-(3-Methylpyridin-2-yl)propan-1-amine is crucial for environmental management and developing new treatment technologies (Bhat & Gogate, 2021).
Biomedical Applications
In the context of biomedical research, amines and their derivatives have significant applications. For instance, chitosan-catechol is a promising adhesive polymer for biomedical applications, inspired by the robust wet-resistant adhesion of mussel adhesive proteins. Chitosan-catechol exhibits excellent hemostatic ability and tissue adhesion, making it highly relevant for medical settings. Compounds like 1-(3-Methylpyridin-2-yl)propan-1-amine, with amine functionalities, may have implications in similar biomedical applications, given their potential for interaction and functionalization (Ryu, Hong, & Lee, 2015).
Eigenschaften
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBITTXNIHENDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672443 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-yl)propan-1-amine | |
CAS RN |
1015846-40-8 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methyl-2-pyridinyl)-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)

![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)




![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)

![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)

